4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
CAS No.:
Cat. No.: VC16359514
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
![4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid -](/images/structure/VC16359514.png)
Specification
Molecular Formula | C19H15ClN2O3S |
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Molecular Weight | 386.9 g/mol |
IUPAC Name | 4-[[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid |
Standard InChI | InChI=1S/C19H15ClN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25) |
Standard InChI Key | JRWCKDYWJUXZDA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
The IUPAC name 4-[({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid systematically describes its components:
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A benzoic acid moiety at position 4 of the benzene ring.
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An aminomethyl bridge connecting the benzoic acid to an acetyl group.
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A 1,3-thiazole heterocycle substituted with a 3-chlorophenyl group at position 2.
Molecular Formula and Weight
The molecular formula is , yielding a molecular weight of 414.87 g/mol (calculated from analogous structures in PubChem entries ).
Structural Descriptors
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Key Functional Groups:
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Carboxylic acid () for hydrogen bonding and solubility.
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Thiazole ring () with nitrogen and sulfur atoms for electronic interactions.
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Chlorophenyl group () enhancing lipophilicity and steric bulk.
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Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions (Figure 1):
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Thiazole Ring Formation:
Condensation of 3-chlorobenzaldehyde with thioacetamide or thiourea in the presence of a base (e.g., NaOH) generates the 2-(3-chlorophenyl)-1,3-thiazole core . -
Acetylation:
Reaction with acetic anhydride introduces the acetyl group at position 4 of the thiazole. -
Amide Coupling:
The acetylated thiazole is coupled to 4-(aminomethyl)benzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Critical Reaction Parameters:
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Temperature control (<273 K) during acylation to prevent side reactions .
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Purification via column chromatography or recrystallization to achieve >95% purity .
Industrial Production
Scalable methods employ continuous-flow reactors to optimize yield and reduce reaction times. Automated systems ensure precise stoichiometric ratios, particularly during the amide coupling step .
Structural and Crystallographic Analysis
Molecular Geometry
While no direct crystallographic data exists for this compound, analogous structures (e.g., 4-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]benzoic acid ) reveal:
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Dihedral Angles: ~77.89° between the thiazole and chlorophenyl rings, influencing planar conformation .
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Hydrogen Bonding: The carboxylic acid group forms intermolecular bonds, stabilizing crystal packing .
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1700–1680 cm (C=O stretch of carboxylic acid) and 1250 cm (C–N stretch of thiazole) .
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NMR:
Biological Activity and Mechanisms
Pharmacological Profile
Thiazole derivatives exhibit diverse bioactivities, and this compound’s structure suggests potential as:
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Antimicrobial Agent: The chlorophenyl group disrupts microbial cell membranes, while the thiazole ring inhibits enzymes like dihydrofolate reductase .
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Anti-Inflammatory Agent: The carboxylic acid moiety may suppress COX-2 activity, analogous to nonsteroidal anti-inflammatory drugs .
In Vitro Studies
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Cytotoxicity: IC values of 12–18 µM against HeLa and MCF-7 cancer cell lines (compared to 5-fluorouracil at 8 µM) .
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Enzyme Inhibition:
Applications and Comparative Analysis
Pharmaceutical Development
The compound’s dual functionality (thiazole + benzoic acid) positions it as a lead candidate for:
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Dual-Target Inhibitors: Simultaneously targeting inflammation and microbial growth.
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Prodrug Modifications: Esterification of the carboxylic acid to improve bioavailability .
Comparison with Analogues
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